molecular formula C8H12N2O3 B15278388 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid

1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15278388
M. Wt: 184.19 g/mol
InChI Key: UIQTWJYFAANVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1H-pyrazole-4-carboxylic acid with 1-hydroxy-2-methylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Formation of 1-(1-oxo-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-3-carboxylic acid
  • 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-sulfonic acid

Uniqueness

1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups provides multiple sites for interaction with biological targets, enhancing its potential as a versatile compound in research and development.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-8(2,5-11)10-4-6(3-9-10)7(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

UIQTWJYFAANVID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.